REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH3:31][CH2:32][O:33][CH2:34][CH3:35].[CH3:40][N:41]([CH3:42])[CH:43]=[O:44].[Cl:17][c:18]1[cH:19][cH:20][c:21]([SH:24])[cH:22][cH:23]1.[F:1][c:2]1[c:3]([CH:9]([c:10]2[cH:11][n:12][cH:13][cH:14][cH:15]2)[OH:16])[cH:4][c:5]([F:8])[cH:6][cH:7]1.[K+:29].[K+:30].[S:36]([Cl:37])([Cl:38])=[O:39]>>[F:1][c:2]1[c:3]([CH:9]([c:10]2[cH:11][n:12][cH:13][cH:14][cH:15]2)[S:24][c:21]2[cH:20][cH:19][c:18]([Cl:17])[cH:23][cH:22]2)[cH:4][c:5]([F:8])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Sc1ccc(Cl)cc1
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Name
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OC(c1cccnc1)c1cc(F)ccc1F
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OC(c1cccnc1)c1cc(F)ccc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(F)c(C(Sc2ccc(Cl)cc2)c2cccnc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |